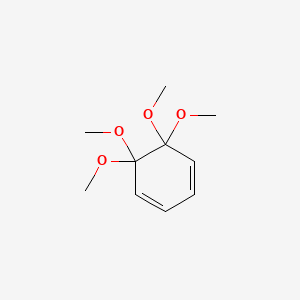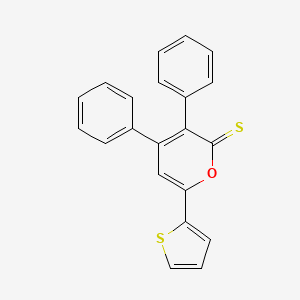
2-(Furan-3-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-1H-pyrrole is a heterocyclic compound that consists of a furan ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide can be used to synthesize polysubstituted furans . Another method involves the use of acetylene derivatives and the Paal–Knorr reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Furan-3-yl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in palladium-catalyzed one-pot multi-component reactions, such as the synthesis of 2-(furan-3-yl)acetates from allenols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aryl iodides, alcohols, and carbon monoxide. Palladium catalysts are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound include various substituted furan derivatives, which can be further utilized in the synthesis of biologically significant compounds .
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-1H-pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, furan derivatives have been studied for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, the compound is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic devices .
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. Furan derivatives are known to act on various receptors and enzymes in the body, including GABA receptors, COX-2 inhibitors, and opioid receptors . The compound’s unique structure allows it to form hydrogen bonds and interact with biological macromolecules, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(Furan-3-yl)-1H-pyrrole include other furan derivatives, such as 2-(furan-3-yl)ethanamine hydrochloride and polysubstituted furan-3(4)-carboxylates .
Uniqueness: What sets this compound apart from other similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
72078-44-5 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-(furan-3-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-8(9-4-1)7-3-5-10-6-7/h1-6,9H |
InChI-Schlüssel |
SKQPULJEEJXJCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
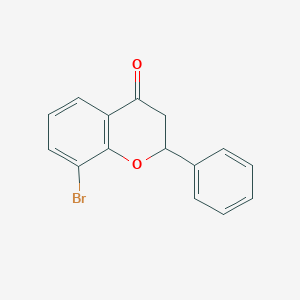
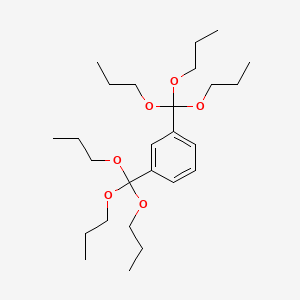
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
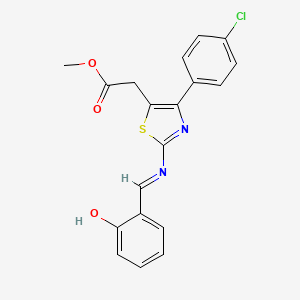
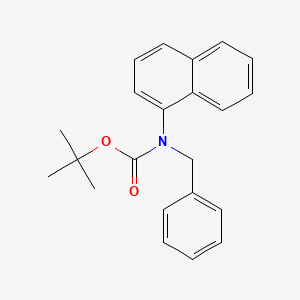
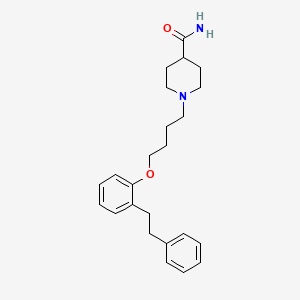

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

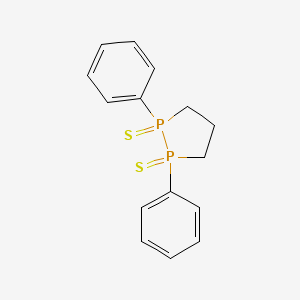
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
